molecular formula C17H26N2O B12488225 4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide

4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B12488225
M. Wt: 274.4 g/mol
InChI Key: WLXCBZJAZCSTCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-N-(piperidin-4-ylmethyl)benzamide
  • 4-Tert-butyl-N-(piperidin-2-ylmethyl)benzamide
  • 4-Tert-butyl-N-(piperidin-3-ylmethyl)carbamate

Uniqueness

4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research applications and the development of new chemical entities .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide

InChI

InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)19-12-13-5-4-10-18-11-13/h6-9,13,18H,4-5,10-12H2,1-3H3,(H,19,20)

InChI Key

WLXCBZJAZCSTCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCCNC2

Origin of Product

United States

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